![molecular formula C17H16N2O4S B2407520 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methylthiophene-2-carboxamide CAS No. 2034403-63-7](/img/structure/B2407520.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups . The oxazolidine ring, in particular, would contribute to the complexity of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Methylglyoxal Formation and Detoxification
Methylglyoxal (MG), a reactive alpha-oxoaldehyde, is formed endogenously through various enzymatic and nonenzymatic reactions. MG contributes to the formation of advanced glycation end-products, associated with complications in diabetes and certain neurodegenerative diseases. Research highlights the importance of understanding MG formation and detoxification processes for managing these health issues (Nemet, Varga-Defterdarović, & Turk, 2006).
Aldose Reductase Inhibitors and Antioxidant Activity
Substituted benzenesulfonamides have been explored as aldose reductase inhibitors (ARIs), targeting long-term diabetic complications. These compounds, including isoxazolidin-3-one derivatives, show potential in inhibiting the aldose reductase enzyme, which is crucial in managing diabetic complications. Additionally, these compounds exhibit potent antioxidant properties, further emphasizing their therapeutic potential in diabetic care (Alexiou & Demopoulos, 2010).
Poly(ADP-ribose) Polymerase (PARP) Inhibition for Cancer Treatment
The development of PARP inhibitors like ABT-888 has shown promise in cancer treatment. These inhibitors target the PARP-1 and PARP-2 enzymes, which play a critical role in DNA repair. By inhibiting these enzymes, these compounds have demonstrated efficacy in various cancer models, highlighting their potential in oncology research (Penning et al., 2009).
Antimicrobial Activity of Thiazolidine Derivatives
Novel thiazolidine derivatives, including 2,4-dioxothiazolidin-3-yl compounds, have shown antimicrobial and antifungal activities against a range of bacteria and fungi. This research indicates the potential of these derivatives in developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Alhameed et al., 2019).
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-7-14(24-10-11)16(21)18-13(12-5-3-2-4-6-12)8-19-15(20)9-23-17(19)22/h2-7,10,13H,8-9H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLXEVYKRHVLLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methylthiophene-2-carboxamide |
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